4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside
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Overview
Description
4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is a synthetic oligosaccharide with a complex carbohydrate structure. It is a fluorinated monosaccharide synthesized by glycosylation and modified with click chemistry . This compound is of paramount importance in the biomedical industry, serving as an ideal substrate for a myriad of enzymes, facilitating the measurement and detection of their catalytic activity.
Preparation Methods
The synthesis of 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside involves glycosylation reactions. The compound is prepared by reacting 4-Methylumbelliferone with 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranosyl chloride under specific conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the glycosylation process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and tert-butyldiphenylsilyl groups can be substituted with other functional groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: The compound is employed in biochemical research to investigate enzyme-substrate interactions and enzyme kinetics.
Medicine: It serves as a diagnostic tool in medical research to detect and measure enzyme activity in various biological samples.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside involves its role as a substrate for specific enzymes. Upon enzymatic hydrolysis, the compound releases 4-Methylumbelliferone, which can be detected and measured due to its fluorescent properties. This allows researchers to quantify enzyme activity and study enzyme kinetics . The molecular targets and pathways involved include glycosidases and other carbohydrate-processing enzymes.
Comparison with Similar Compounds
Similar compounds to 4-Methylumbelliferyl 2,3,4-tri-O-benzoyl-6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside include:
4-Methylumbelliferyl beta-D-galactopyranoside: Lacks the benzoyl and tert-butyldiphenylsilyl groups, making it less complex.
4-Methylumbelliferyl alpha-D-galactopyranoside: Differing in the anomeric configuration, it is used to study alpha-galactosidase activity.
4-Methylumbelliferyl beta-D-glucopyranoside: Similar in structure but with a glucose moiety instead of galactose, used to study beta-glucosidase activity.
The uniqueness of this compound lies in its complex structure, which allows for specific and sensitive detection of enzyme activity in various research applications .
Properties
IUPAC Name |
[4,5-dibenzoyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H48O11Si/c1-35-32-45(54)60-43-33-39(30-31-42(35)43)59-52-48(64-51(57)38-24-14-7-15-25-38)47(63-50(56)37-22-12-6-13-23-37)46(62-49(55)36-20-10-5-11-21-36)44(61-52)34-58-65(53(2,3)4,40-26-16-8-17-27-40)41-28-18-9-19-29-41/h5-33,44,46-48,52H,34H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGQRMASAAPPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H48O11Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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